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Compound of Interest

Compound Name: 2-[1-(Dimethylamino)ethyl]indole

Cat. No.: B014033 Get Quote

Disclaimer: This technical guide details the pharmacokinetics of α-[(dimethylamino)methyl]-2-

(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol (DIIM), a compound structurally related to

2-[1-(Dimethylamino)ethyl]indole. Extensive literature searches revealed no publicly

available pharmacokinetic data for 2-[1-(Dimethylamino)ethyl]indole. The following

information on DIIM is presented as a comprehensive case study for researchers, scientists,

and drug development professionals interested in the pharmacokinetic profiles of complex

indole derivatives.

Introduction
This document provides an in-depth overview of the absorption, distribution, metabolism, and

excretion (ADME) of the hypoglycemic agent α-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-

isoxazolyl)-1H-indole-3-methanol, referred to as DIIM (Sandoz compound 59-801).

Understanding the pharmacokinetic profile of indole-based compounds is crucial for the

development of safe and effective therapeutics.

Pharmacokinetic Profile of DIIM
The pharmacokinetics of DIIM have been investigated in various species, including humans,

rats, dogs, and monkeys. The compound is characterized by rapid and nearly complete

absorption following oral administration.

Absorption
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Following oral administration, DIIM is rapidly absorbed from the gastrointestinal tract.[1][2] In

healthy male volunteers, peak blood concentrations of both total radioactivity and the parent

drug were achieved within approximately one hour of dosing.[2] The bioavailability of DIIM is

high, with estimates suggesting 98-99% absorption, indicating minimal first-pass metabolism.[2]

Distribution
Studies in rats have shown that DIIM undergoes rapid and extensive distribution into tissues.[2]

Interestingly, in both rats and humans, an increase in the administered dose resulted in a less

than proportional increase in blood concentrations of the drug.[1][2] This phenomenon is likely

attributable to an increase in the volume of distribution with increasing doses, as the

metabolism and excretion patterns appear to be dose-independent.[1][2]

Metabolism
DIIM is partially metabolized before being excreted.[1][2] The primary metabolic pathway is

conjugation with glucuronic acid.[1][2] A minor metabolic route involves the oxidation of the

indole ring.[1][2] In humans, approximately 40% of the administered dose is recovered as the

unchanged parent drug, primarily in the urine.[1][2]

Excretion
The excretion of DIIM and its metabolites occurs predominantly through the kidneys. In

humans, the renal to fecal excretion ratio is approximately 80:20.[1][2] The recovery of the

administered radioactive dose was almost complete within the experimental period.[1][2]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of DIIM in various

species.

Table 1: Elimination Half-Life of DIIM
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Species Dose
Unchanged Drug
Half-Life (h)

Total Radioactivity
Half-Life (h)

Human 50 mg & 200 mg 25 - 30 33 - 35

Rat -
1.4 (dose-

independent)
-

Dog -
4.1 - 7.2 (dose-

dependent)
-

Monkey -
2.1 - 4.5 (dose-

dependent)
-

Data sourced from Tse et al., 1987.[1][2]

Table 2: Excretion of DIIM in Humans (50 mg dose)

Route Percentage of Dose

Renal ~80%

Fecal ~20%

Data sourced from Tse et al., 1987.[1][2]

Experimental Protocols
The pharmacokinetic studies of DIIM involved the administration of radiolabeled compounds to

track their disposition.

Human Pharmacokinetic Study
Subjects: Healthy male volunteers.

Dosing: Single oral doses of 50 mg or 200 mg of ¹⁴C-labeled DIIM.

Sample Collection: Blood and excreta (urine and feces) were collected at various time

points.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3424872/
https://www.tandfonline.com/doi/pdf/10.3109/00498258709167417
https://pubmed.ncbi.nlm.nih.gov/3424872/
https://www.tandfonline.com/doi/pdf/10.3109/00498258709167417
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: Samples were analyzed for total radioactivity and for the concentration of the

unchanged parent drug. The specific analytical methods were not detailed in the provided

search results, but would have likely involved techniques such as liquid scintillation counting

for total radioactivity and high-performance liquid chromatography (HPLC) coupled with a

radioactivity detector for the parent drug.

Animal Pharmacokinetic Studies
Species: Rats, dogs, and monkeys.

Dosing: Oral administration of ¹⁴C-labeled DIIM.

Observations: Similar to the human studies, blood and excreta were analyzed to determine

the pharmacokinetic parameters.

Metabolic Pathways and Experimental Workflows
The metabolism of indole derivatives can be complex. While specific signaling pathways

involving 2-[1-(Dimethylamino)ethyl]indole are not documented, a general metabolic pathway

for indole compounds can be illustrated.
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Caption: Generalized metabolic pathway of an indole derivative.

The experimental workflow for a typical pharmacokinetic study is outlined below.
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Caption: Typical experimental workflow in pharmacokinetic studies.

Conclusion
While no specific pharmacokinetic data for 2-[1-(Dimethylamino)ethyl]indole is currently

available in the public domain, the detailed analysis of the structurally related compound DIIM

provides valuable insights into the potential ADME properties of this class of indole derivatives.

The rapid absorption, extensive distribution, and metabolism primarily through glucuronidation
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and oxidation, followed by renal excretion, are key characteristics that may be shared among

similar structures. Further research is required to elucidate the specific pharmacokinetic profile

of 2-[1-(Dimethylamino)ethyl]indole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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